Bis(octadecyl)hydroxylamine
Overview
Description
Bis(octadecyl)hydroxylamine is a chemical compound with the linear formula [CH3(CH2)17]2NOH . It is a powder with a concentration of 65% . The compound is used as a UV light stabilizer .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available resources. The remaining impurities have not been identified .Molecular Structure Analysis
The molecular weight of this compound is 537.99 . The compound has a linear formula of [CH3(CH2)17]2NOH . It consists of two octadecyl groups attached to a hydroxylamine group .Physical and Chemical Properties Analysis
This compound is a powder . It is insoluble in water . The compound has a molecular weight of 537.99 .Scientific Research Applications
Solubility in Supercritical Fluids
Bis(octadecyl)hydroxylamine and related compounds have been studied for their solubility in near- and supercritical fluids. Tuma, Wagner, and Schneider (2001) investigated the solubility of 1,4-bis-(alkylamino)-9,10-anthraquinones, including the octadecyl derivative, in various supercritical fluids, revealing complex interrelations between different substituents, solid states, and solvent gases (Tuma, Wagner, & Schneider, 2001).
Water Purification
In the field of water purification, Fathi and Yaftian (2009) used a modified form of this compound for preconcentration of trace amounts of copper(II) ions in water samples. This demonstrates the compound's utility in environmental applications, specifically in the detection and extraction of heavy metals from water sources (Fathi & Yaftian, 2009).
Synthesis of Surfactants
Research by Zhang, Xu, Qiu, and Yang (2013) highlighted the synthesis of N-substituted long-chain alkanolamine surfactants using octadecyl glycidyl ether, a derivative of this compound. These surfactants have varied applications including foaming, emulsifying, and wetting abilities, indicating their potential use in industrial and cleaning applications (Zhang, Xu, Qiu, & Yang, 2013).
Chemical Reactions and Properties
Studies on the oxidative cleavage of vicinal bis(hydroxylamines), including this compound, have provided insights into their chemical behavior. Shustov, Tavakalyan, Shustova, Pleshkova, and Kostyanovskii (1982) explored the reactions of these compounds under various conditions, contributing to the understanding of their chemical properties and potential applications (Shustov et al., 1982).
Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives
Staszak and Doecke (1994) used derivatives of this compound for synthesizing various hydroxylamine and hydroxamic acid derivatives. This work contributes to the field of organic chemistry, particularly in the synthesis of compounds with potential pharmaceutical applications (Staszak & Doecke, 1994).
Synthesis of Novel Prodrugs
Krečmerová, Dračínský, Snoeck, Balzarini, Pomeisl, and Andrei (2017) explored the synthesis of new prodrugs using this compound derivatives. This research indicates the compound's relevance in the development of new pharmaceutical agents (Krečmerová et al., 2017).
Asphalt Emulsification
Shi, Ji, Ma, Yu, and Chen (2021) synthesized an amphoteric asphalt emulsifier using octadecyl-bis(propanamide) derivatives. Their work demonstrates this compound's potential in creating compounds for industrial applications like asphalt emulsification (Shi et al., 2021).
Properties
IUPAC Name |
N,N-dioctadecylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWQZXQRZLLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801338412 | |
Record name | Bis(octadecyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
143925-92-2, 123250-74-8 | |
Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(octadecyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801338412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, bis(hydrogenated tallow alkyl), oxidized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.